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Chitosan oligosaccharides average DP12

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Description

Contextualization of Chitosan (B1678972) Oligosaccharides in Biomaterials Science and Biomedical Research

In biomaterials science and biomedical research, chitosan and its derivatives are extensively studied for a wide range of applications due to their unique properties. researchgate.net Chitosan oligosaccharides, with their lower molecular weight and higher water solubility compared to chitosan, offer distinct advantages, making them suitable for applications in drug delivery, tissue engineering, and as bioactive agents. researchgate.netresearchgate.netbohrium.com Their cationic nature allows for interaction with negatively charged biological membranes, a key feature in their biomedical utility. researchgate.net The use of natural, biodegradable polymers like chitosan and its derivatives is a significant area of research for developing targeted drug delivery systems and other medical applications. researchgate.net

Significance of Degree of Polymerization (DP) in Chitosan Oligosaccharide Research

The degree of polymerization (DP), which refers to the number of monosaccharide units in the oligomer chain, is a critical parameter that significantly influences the physicochemical and biological properties of chitosan oligosaccharides. nih.govnih.gov Research has consistently shown that the bioactivities of COS, including their antimicrobial, antioxidant, and anti-inflammatory effects, are closely related to their DP. nih.govscilit.com Different DPs can lead to variations in solubility, viscosity, and the ability to interact with cellular targets. biolyphar.comscilit.com Consequently, much research has been dedicated to producing COS with specific DP values to harness particular biological effects. scilit.com For instance, some studies suggest that COS with a higher DP may exhibit greater antibacterial activity. researchgate.net The biological activity of chitosan oligosaccharides is primarily influenced by both the degree of polymerization and the molecular weight (Mw). nih.gov

Academic Rationale for Investigating Chitosan Oligosaccharides with an Average DP12

The academic rationale for investigating COS with a specific average DP, such as 12, stems from the need to establish clear structure-function relationships. nih.gov Using mixtures of COS with a wide range of DPs makes it difficult to attribute a specific biological effect to a particular molecular size. scilit.com By focusing on a defined DP, researchers can more accurately determine the mechanisms of action and optimize the oligosaccharide for specific applications. nih.gov While much of the literature examines COS with DPs below 10, the investigation of slightly higher DPs like 12 is driven by findings that some biological activities, such as anti-tumor and superoxide (B77818) anion scavenging activities, are enhanced in COS with higher DPs (e.g., DP 5-10) compared to those with very low DPs (e.g., DP 2-4). nih.gov

Scope and Research Objectives for Academic Inquiry into DP12 Chitosan Oligosaccharides

The primary research objective for an academic inquiry into DP12 chitosan oligosaccharides is to precisely delineate its physicochemical properties and biological activities. This involves:

Developing and optimizing synthesis and purification methods to obtain a homogenous fraction with an average DP of 12.

Conducting detailed characterization of its chemical structure, molecular weight distribution, and solubility.

Systematically evaluating its bioactivities, including antimicrobial, antioxidant, and anti-inflammatory properties, often in comparison to other DP fractions.

Exploring its potential in specific research applications like drug delivery, tissue engineering, and as a plant defense elicitor, based on its observed properties.

This focused approach aims to provide a clearer understanding of how a specific degree of polymerization dictates the functional profile of chitosan oligosaccharides, contributing to the development of more effective and reliable biomaterials and therapeutic agents.

Table 1: Research Focus on Chitosan Oligosaccharides by Degree of Polymerization


Properties

Molecular Formula

C60H102O51

Synonyms

β(1-4) linked D-glucosamine oligomers

Origin of Product

United States

Synthetic Methodologies and Control of Dp12 for Chitosan Oligosaccharides

Enzymatic Hydrolysis Approaches for Targeted DP12 Chitosan (B1678972) Oligosaccharide Production

Enzymatic hydrolysis is a favored method for producing chitosan oligosaccharides (COS) due to its high specificity, mild reaction conditions, and the production of safe, non-toxic products. researchgate.netnih.govnih.gov This approach utilizes enzymes that can precisely cleave the β-1,4-glycosidic bonds within the chitosan polymer chain. nih.govresearchgate.net The process is generally considered reproducible and allows for better control over the molecular weight of the resulting oligosaccharides compared to chemical methods. nih.gov

Selection and Optimization of Chitinases and Chitosanases for DP Specificity

The key to producing chitosan oligosaccharides with a target degree of polymerization (DP) lies in the selection of appropriate enzymes and the understanding of their substrate specificity. nih.gov The primary enzymes used are chitinases (EC 3.2.1.14) and chitosanases (EC 3.2.1.132), which belong to various glycoside hydrolase (GH) families, such as GH8, GH18, GH19, and GH46. nih.gov

Chitinases and chitosanases differ in their preferred cleavage sites within the chitosan polymer, which is composed of both N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine (GlcN) units. nih.gov Chitosanases primarily hydrolyze the linkages between D-glucosamine units (GlcN-GlcN) and are often used to produce shorter-chain COS. nih.gov In contrast, chitinases preferentially cleave the bonds involving N-acetyl-D-glucosamine units (GlcNAc-GlcNAc, GlcNAc-GlcN) and are frequently considered more suitable for producing larger oligomeric molecules, or low-molecular-weight chitosan (LMWC). nih.govresearchgate.net

The specificity of these enzymes is dictated by the architecture of their active sites. nih.gov The presence of specific amino acid residues (like glutamate, histidine, and tryptophan) and the way they interact with the substrate's functional groups through hydrogen bonds and CH-π interactions determine the cleavage pattern. nih.gov For instance, some chitinases exhibit an endo-type cleavage pattern, randomly cutting inside the chitin (B13524) chain to produce oligomers of various sizes. mdpi.com The degree of deacetylation (DD) of the initial chitosan substrate is a critical factor, as it influences the availability of cleavage sites for different enzymes; the hydrolytic activity of some chitinases decreases as the DD of the chitosan increases. mdpi.com Therefore, optimizing for a DP12 product requires careful screening of enzymes for their specific action pattern on a chitosan substrate with a known DD. researchgate.net

Table 1: Examples of Enzymes Used in Chitosan Hydrolysis

Process Parameters Influencing Hydrolysis Efficiency and DP12 Yield

Achieving a high yield of chitosan oligosaccharides with an average DP of 12 is highly dependent on the precise control of various process parameters. The main factors affecting the rate and outcome of enzymatic hydrolysis are temperature, pH, enzyme-to-substrate ratio, and reaction time. nih.govresearchgate.net

Temperature: Each enzyme has an optimal temperature for activity. For instance, a chitosanase from Mitsuaria sp. C4 shows optimal activity at 40°C, while a chitinase (B1577495) from Micromonospora aurantiaca is most active at 55°C. nih.govmdpi.com Temperatures that are too low can lead to incomplete reactions, while excessively high temperatures can denature the enzyme. researchgate.net

pH: The pH of the reaction medium affects the enzyme's structural conformation and the charge of its active site. A chitosanase from Mitsuaria sp. C4 functions best at a pH of 7.2, whereas a chitinase from Micromonospora aurantiaca prefers a more acidic environment of pH 5.0. nih.govmdpi.com In some protocols, the chitosan is first dissolved in a dilute acid solution, and the pH is then adjusted to the optimal level for the specific enzyme being used. mdpi.com

Enzyme and Substrate Concentration: The ratio of enzyme to substrate is crucial for controlling the extent of depolymerization. Different ratios can be tested to find the optimal conditions for producing the desired DP range. nih.gov

Reaction Time: The duration of the hydrolysis directly impacts the molecular weight of the final product. Prolonged reaction times generally lead to the formation of smaller oligomers and monomers. nih.gov Therefore, the reaction must be carefully monitored and stopped at the appropriate time to obtain a product centered around DP12.

Other factors, such as the presence of metal ions, can also influence enzyme activity. For example, Cu²⁺ and Fe³⁺ have been shown to significantly inhibit the activity of some chitosanases. nih.gov

Chemical Hydrolysis Techniques for Chitosan Oligosaccharide Synthesis with DP12 Control

Chemical hydrolysis, particularly using acids, is a traditional and widely used method for depolymerizing chitosan. nih.govresearchgate.net While these methods are often cost-effective, they can be difficult to control, potentially leading to a broad distribution of product sizes and the formation of by-products. researchgate.netnih.gov

Acidic Hydrolysis Protocols and DP Regulation

Acidic hydrolysis involves the use of acids to catalyze the cleavage of glycosidic bonds in the chitosan chain. nih.gov The rate and extent of this degradation are governed by several key factors:

Acid Type and Concentration: Common acids used include hydrochloric acid (HCl), sulfuric acid, nitric acid, and various organic acids like acetic and lactic acid. nih.govresearchgate.net The concentration of the acid is a major determinant of the hydrolysis rate; for instance, an increased concentration of HCl accelerates the degradation. nih.gov High acid concentrations can also hydrolyze the N-acetyl linkage, leading to deacetylation alongside depolymerization. researchgate.net

Temperature and Time: Higher temperatures and longer reaction times increase the extent of depolymerization, resulting in lower molecular weight products. nih.gov One protocol specifies using concentrated HCl (≥10N) at 60–100°C for 1 to 4 hours. google.com Another study used 1.8 M HCl at 100°C for 2 hours. nih.gov

Chitosan Properties: The initial properties of the chitosan, such as its molecular weight and degree of deacetylation (DD), significantly impact the hydrolysis rate. nih.govresearchgate.net Chitosan with a lower DD has been observed to degrade faster in acidic conditions. nih.gov

Controlling these parameters allows for some regulation of the final product's DP. However, acid hydrolysis often yields a heterogeneous mixture of oligomers, including monomers and dimers, making it challenging to specifically target a DP12 fraction without subsequent purification steps. researchgate.netresearchgate.net

Table 2: Conditions for Acidic Hydrolysis of Chitosan

Oxidative and Other Chemical Degradation Methods for DP12 Formation

Besides acid hydrolysis, other chemical methods can be employed to degrade chitosan, including oxidative degradation. These methods often involve free radicals to break the polymer chains.

Oxidative Degradation: Reagents like hydrogen peroxide (H₂O₂) can be used to depolymerize chitosan. nih.govresearchgate.net This process involves the generation of reactive free radicals that attack and split the glycosidic bonds. researchgate.net However, the oxidative destruction of chitosan can sometimes be accompanied by side reactions, such as crosslinking, which may lead to the formation of insoluble polymer fractions. researchgate.net

Electrochemical Degradation: An alternative method involves the electrochemical degradation of chitosan. One such protocol uses a chitosan solution in an electrolytic cell with sodium chloride as a supporting electrolyte and graphite (B72142) plates as electrodes. The degradation is carried out under controlled pH (4-4.5), temperature (50-70°C), and current density. google.com This method is reported to effectively degrade chitosan with stable product quality. google.com

These alternative chemical methods offer different routes to COS production, but like acid hydrolysis, precise control to achieve a narrow DP distribution around 12 remains a significant challenge.

Integrated and Hybrid Synthetic Strategies for Chitosan Oligosaccharides with Defined DP12

To overcome the limitations of individual enzymatic or chemical methods, researchers have developed integrated and hybrid strategies. These approaches combine different techniques to improve control over the product's molecular weight and enhance process efficiency.

Mechanochemical-Enzymatic Hydrolysis: One emerging technology involves the combination of mechanochemical grinding with enzymatic hydrolysis. This approach can potentially increase the accessibility of the chitosan substrate to the enzymes, leading to more efficient degradation. nih.gov

Membrane Reactor Systems: A highly effective strategy for controlling the DP of the final product is the use of a dual reactor system that incorporates an ultrafiltration (UF) membrane. researchgate.net In this setup, chitosan is first partially hydrolyzed in a reactor with an immobilized enzyme. The resulting mixture of oligosaccharides is then passed through a UF membrane with a specific molecular weight cut-off. This allows for the continuous removal of oligosaccharides of the desired size range (e.g., those corresponding to DP12) while retaining larger molecules and the enzyme for further reaction. This technique makes it possible to develop a continuous and sequential production process for COS with desired molecular sizes. researchgate.net

Adsorption-Separation Techniques: Another hybrid approach involves performing the hydrolysis in the presence of an adsorbent material, such as zeolite. nih.gov In this method, chitosan is hydrolyzed with dilute acid in the presence of zeolite, which can selectively adsorb oligomers of certain sizes as they are formed. This integration of reaction and in-situ separation can help influence the final product distribution. nih.gov

These integrated strategies represent a significant advancement in the production of well-defined chitosan oligosaccharides, offering more precise control over the degree of polymerization to meet the specific requirements for various applications.

Up-scaling Considerations and Challenges in DP12 Chitosan Oligosaccharide Production for Research

The transition from laboratory-scale synthesis to large-scale production of chitosan oligosaccharides (COS) with a specific average degree of polymerization (DP), such as DP12, presents significant scientific and engineering challenges. While producing defined COS in milligram quantities for initial studies is feasible, generating the larger quantities required for comprehensive research applications necessitates careful consideration of numerous process variables that can impact product specificity, yield, and purity. The complexities arise from issues related to reaction control, mass transfer limitations, and downstream processing, which are often exacerbated at larger volumes. nih.gov

A primary challenge in up-scaling is maintaining precise control over the depolymerization process to consistently achieve an average DP of 12. The molecular weight and DP of the final product are highly sensitive to a range of factors that are more difficult to manage in large-volume reactors compared to small-scale laboratory flasks. nih.govresearchgate.net The high viscosity of chitosan solutions, in particular, poses a major obstacle, affecting mixing efficiency, uniform heat distribution, and consistent access of the hydrolytic agent (whether chemical or enzymatic) to the chitosan substrate. nih.govmdpi.com This can result in a product with a broad molecular weight distribution rather than the targeted DP12.

Enzymatic hydrolysis is often preferred for its specificity, which can lead to better control over the size of the resulting oligomers. mdpi.com However, scaling up enzyme-based processes introduces its own set of difficulties. The cost, availability, and stability of specific chitosanases are significant factors. nih.govmdpi.com Furthermore, reaction parameters that are easily controlled in the lab, such as enzyme-to-substrate ratio, temperature, and pH, require robust control systems at an industrial scale to ensure reproducibility and prevent batch-to-batch variation. nih.govnih.gov As reaction volumes increase, achieving homogeneity becomes a critical challenge; localized variations in these parameters within a large reactor can lead to a heterogeneous mixture of oligosaccharides with varying DPs. nih.gov

Another significant hurdle is the separation and purification of the target DP12 oligosaccharides from the reaction mixture. mdpi.com Hydrolysis of chitosan typically yields a complex mixture of oligosaccharides with a range of DPs. researchgate.netnih.gov Separating these closely related molecules is a non-trivial task, especially as the DP increases. mdpi.com Laboratory-scale purification techniques like fractional precipitation or chromatography may not be economically viable or scalable for producing the large quantities needed for extensive research. researchgate.net The development of efficient and cost-effective downstream processing methods is therefore a critical bottleneck in the large-scale production of well-defined COS like DP12. nih.gov

The table below summarizes key parameters and the associated challenges when scaling up COS production.

Table 1: Key Parameters and Up-scaling Challenges in DP12 COS Production

Parameter Laboratory-Scale Control Up-scaling Challenge Consequence of Poor Control
Substrate Concentration Easily managed, typically low concentrations (e.g., 1-5%). nih.govmdpi.com High viscosity at increased concentrations impedes mixing and mass transfer. nih.govmdpi.com Non-uniform reaction, broad DP distribution, lower yield.
Temperature Uniform heating is straightforward. Difficult to maintain a homogenous temperature profile in large reactors. Inconsistent reaction rates, product heterogeneity. nih.gov
pH Easily controlled and monitored. Localized pH variations can occur due to poor mixing. nih.gov Altered enzyme activity and hydrolysis patterns, affecting final DP.
Agitation Speed Effective mixing is achieved with standard stirrers. Inefficient mixing in viscous solutions leads to dead zones in the reactor. nih.gov Inconsistent access of enzyme/acid to the substrate, variable DP. nih.gov
Enzyme/Substrate Ratio Precise dosing is simple. Uniform distribution of the enzyme within a large, viscous batch is difficult. nih.gov Broad product distribution; some substrate may be over- or under-hydrolyzed.

| Downstream Purification | Techniques like chromatography are effective for small quantities. | Purification of specific DPs from large volumes is complex and costly. mdpi.com | Low purity of the final DP12 product, contamination with other DPs. |

Ultimately, the successful up-scaling of DP12 chitosan oligosaccharide production for research demands a multi-faceted approach. It requires the optimization of reactor design to handle viscous materials, the development of robust process controls to maintain consistent reaction conditions, and the innovation of efficient, scalable purification technologies to isolate the desired oligosaccharide fraction with high purity and yield. nih.govnih.gov

Advanced Structural Characterization of Chitosan Oligosaccharides Average Dp12

Determination of Average Degree of Polymerization (DP12) and Polydispersity Index

The average degree of polymerization (DP) and the polydispersity index (PDI) are fundamental parameters that define a chitosan (B1678972) oligosaccharide (COS) sample. The DP refers to the average number of monosaccharide units in the oligomer chains, while the PDI describes the breadth of the molecular weight distribution. For a sample designated as "average DP12," the oligomer chains are centered around a length of 12 monomer units.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers, including chitosan oligosaccharides. resolvemass.ca This method separates molecules based on their hydrodynamic volume in solution. resolvemass.ca As the sample passes through a column packed with porous gel, larger molecules, which are excluded from the pores, elute first. resolvemass.ca Smaller molecules penetrate the pores to varying extents and therefore have a longer path, causing them to elute later. resolvemass.ca

For the analysis of chitosan oligosaccharides, the system is typically equipped with a refractive index (RI) detector and sometimes coupled with a multi-angle light scattering (MALS) detector for more accurate molecular weight determination without relying on column calibration. lcms.cznih.gov A typical mobile phase for chitosan analysis is an acidic buffer solution, such as 0.2 M acetic acid/0.1 M sodium acetate, to ensure the protonation and solubility of the oligosaccharides. mdpi.comresearchgate.net Calibration of the system is often performed using polysaccharide standards with known molecular weights, such as pullulans. lcms.czmdpi.com

The resulting chromatogram provides data to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn). mdpi.com For a COS sample with an average DP12, the GPC analysis would confirm that the peak molecular weight corresponds to that of a dodecamer and provide the PDI value, which indicates the heterogeneity of the sample. Gel filtration chromatography, a related technique, has been used to separate COS mixtures into fractions with specific DP ranges, such as dimers to hexamers. mdpi.com

Table 1: Typical Parameters for GPC/SEC Analysis of Chitosan Oligosaccharides

ParameterDescriptionExample Value/Condition
Technique Gel Permeation Chromatography / Size Exclusion ChromatographyGPC/SEC
Columns Porous gel-packed columnsNOVEMA Max analytical linear XL mdpi.com
Mobile Phase/Eluent Acidic buffer to ensure solubility0.2 M Acetic Acid / 0.1 M Sodium Acetate (pH 4.5) mdpi.com
Flow Rate Rate at which the mobile phase passes through the column0.5 - 0.8 mL/min mdpi.comresearchgate.net
Detectors Used to detect molecules as they eluteRefractive Index (RI), Multi-Angle Light Scattering (MALS) nih.gov
Standards Used for column calibration to relate retention time to molecular weightPullulan standards (10 to 2500 kDa) mdpi.com

Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF, ESI-MS) for Oligomer Distribution

Mass spectrometry (MS) is an indispensable tool for analyzing the composition of COS mixtures, providing detailed information on the distribution of oligomers with different degrees of polymerization.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used to characterize COS. researchgate.net In this technique, the sample is co-crystallized with a matrix, such as 2,5-dihydroxybenzoic acid (DHB), and ionized by a laser beam. researchgate.net The mass-to-charge ratio (m/z) of the resulting ions is then measured. MALDI-TOF MS can readily identify individual oligomers within a mixture, from dimers up to dodecamers and beyond. mdpi.comresearchgate.net For instance, a study analyzing an enzymatic hydrolysate of chitosan identified a mixture of oligomers, including dimers (18.8%), trimers (24.8%), tetramers (24.9%), pentamers (17.7%), and smaller amounts of hexamers, heptamers, and octamers. nih.gov This technique allows for a precise determination of the different chain lengths present in an "average DP12" sample.

Electrospray Ionization (ESI) MS , often coupled with liquid chromatography (LC-MS/MS), is another powerful method for COS analysis. nih.govnih.gov ESI-MS can detect oligomers with a DP from 2 to 12. nih.gov This technique is particularly useful for separating and characterizing both deacetylated and partially N-acetylated chitosan oligosaccharides. nih.gov ESI-MS analysis has revealed that in some COS samples, the proportion of acetylation per glucosamine (B1671600) unit can be higher for oligomers with a greater DP. nih.gov The fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural information. nih.gov

Table 2: Oligomer Distribution in a Chitosan Hydrolysate Sample Determined by MALDI-TOF MS nih.gov

OligosaccharideYield (%)
Dimer18.8
Trimer24.8
Tetramer24.9
Pentamer17.7
Hexamer7.1
Heptamer3.3
Octamer3.4

Assessment of Degree of Deacetylation (DD) in DP12 Chitosan Oligosaccharides

The degree of deacetylation (DD) represents the percentage of D-glucosamine (deacetylated) units relative to the total number of monomer units. This parameter significantly influences the physicochemical and biological properties of chitosan oligosaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most accurate and widely used methods for determining the DD of chitosan and its oligosaccharides.

¹H NMR is a reliable method for calculating the DD. mdpi.com The sample is typically dissolved in deuterium oxide (D₂O) with a small amount of deuterium chloride (DCl) to ensure full protonation of the amino groups. mdpi.com In the ¹H NMR spectrum, the integral of the signal from the protons of the N-acetyl group (at approximately 2.0 ppm) is compared with the integral of the signal from the H-2 proton of the D-glucosamine unit (around 3.1 ppm) or the combined signals of the sugar backbone protons (H2-H6). By comparing these integrated peak areas, the molar ratio of N-acetylglucosamine to glucosamine units can be calculated, thus yielding the DD. mdpi.com

¹³C NMR can also be employed to determine the DD. The chemical shifts of the carbon atoms in the pyranose ring, particularly C-1, C-2, and the carbons of the acetyl group (C=O and CH₃), are sensitive to whether the monomer is acetylated or deacetylated. By comparing the signal intensities of the carbonyl carbon or the methyl carbon of the acetyl group to the C-2 carbon of the deacetylated unit, the DD can be determined.

Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman spectroscopy offer a faster, non-destructive alternative for estimating the DD, though they are often considered less precise than NMR.

FTIR Spectroscopy analysis relies on the characteristic absorption bands of the functional groups present in the COS. The amide I band (around 1655 cm⁻¹) is characteristic of the N-acetyl group, while the amino group has a bending vibration around 1590 cm⁻¹. The ratio of the absorbance of these bands to a reference band that is independent of the deacetylation process (such as the C-H stretch around 2870 cm⁻¹ or the glycosidic linkage band around 1150-1000 cm⁻¹) is used to establish a calibration curve and determine the DD. The breaking of the C-O-C glycosidic bond during hydrolysis can also be observed using FTIR. nih.gov

Raman Spectroscopy provides complementary information to FTIR. Specific bands in the Raman spectrum can be assigned to the vibrations of the acetamido group and the pyranose ring. The ratio of the intensity of a band characteristic of the N-acetyl group to a reference band from the sugar backbone can be used to quantify the DD.

Spectroscopic Analysis of Glycosidic Linkages and Monomer Composition

Spectroscopic methods are essential for confirming the primary structure of chitosan oligosaccharides, including the monomer composition and the nature of the glycosidic bonds. The fundamental structure of chitosan oligosaccharides consists of D-glucosamine (GlcN) and N-acetyl-D-glucosamine (GlcNAc) units linked by β-(1,4)-glycosidic bonds. elicityl-oligotech.com

NMR Spectroscopy provides definitive evidence for this structure. In ¹H NMR spectra, the anomeric proton (H-1) of the β-linked glucosamine units typically appears as a doublet in the region of 4.5-4.9 ppm. The specific chemical shifts and coupling constants of the ring protons (H-1 to H-6) can be assigned to confirm the monomer identity and the β-configuration of the glycosidic linkage. mdpi.com ¹³C NMR spectra show characteristic signals for the anomeric carbon (C-1) around 100-102 ppm and the C-4 carbon involved in the glycosidic bond around 78-85 ppm, further confirming the β-(1,4) linkage.

FTIR and Raman Spectroscopy can also support the structural assignment. The FTIR spectra of chitosan oligosaccharides show a broad band in the 3400-3200 cm⁻¹ region (O-H and N-H stretching) and characteristic bands for the polysaccharide backbone in the 1200-1000 cm⁻¹ region. nih.gov The band around 895 cm⁻¹ is specifically attributed to the β-glycosidic linkages, confirming the stereochemistry of the bond between monomer units. nih.gov

Conformational Studies of Chitosan Oligosaccharides with Average DP12

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of chiral molecules like chitosan oligosaccharides. It measures the differential absorption of left and right circularly polarized light, which provides information about the conformational features of the polymer chain.

While specific CD spectroscopic studies exclusively focusing on chitosan oligosaccharides with an average DP of 12 are not extensively documented in publicly available research, the principles of the technique and findings from studies on other chitosan derivatives can provide valuable insights. For instance, CD spectroscopy has been effectively used to demonstrate the adoption of helical structures by chitosan in the presence of certain acids. Studies on chitosan-acid salt complexes have shown that the polymer can adopt either a left-handed or right-handed helical secondary structure in solution, indicated by negative or positive bands in the CD spectrum, respectively nih.gov. The specific wavelength and intensity of these bands are sensitive to the type of acid, the solvent, and the degree of polymerization of the chitosan chain.

It is established that the conformation of chitosan is not a rigid structure but rather a dynamic one, influenced by environmental factors such as pH and ionic strength. In acidic solutions, the protonation of the amino groups leads to electrostatic repulsion between adjacent glucosamine units, which favors a more extended and flexible conformation. CD spectroscopy can be employed to monitor these conformational changes. For a DP12 chitosan oligosaccharide, it would be expected that changes in the CD spectrum would be observed upon varying the pH, reflecting the transition between a more compact, random coil-like structure at neutral pH and an extended helical conformation at acidic pH.

Table 1: Illustrative CD Spectroscopy Data for Chitosan Derivatives

Chitosan DerivativeSolventWavelength (nm)Ellipticity (mdeg)Inferred Conformation
Chitosan/Aspartic Acid ComplexDMSO312NegativeLeft-handed helix nih.gov
Chitosan/Benzilic Acid ComplexDMSO286PositiveRight-handed helix nih.gov
Chitosan/Terephthalic Acid ComplexDMSO315PositiveRight-handed helix nih.gov

Molecular Dynamics Simulations and Computational Modeling

Molecular Dynamics (MD) simulations and computational modeling offer a powerful in-silico approach to investigate the conformational dynamics and three-dimensional structures of chitosan oligosaccharides at an atomic level of detail. These methods complement experimental techniques by providing insights into the molecular motions and interactions that are often difficult to observe directly.

While specific MD simulation studies exclusively dedicated to chitosan oligosaccharides with an average DP of 12 are limited in the public domain, numerous computational studies on chitosan oligomers of varying lengths provide a strong basis for understanding their conformational behavior. These simulations typically model the oligosaccharide in an aqueous environment, allowing for the observation of its dynamic behavior over time.

Key findings from MD simulations of chitosan oligomers reveal that the molecule is flexible and can adopt a variety of conformations. The most stable conformation is often an extended two-fold helix, which is stabilized by an intramolecular hydrogen bond between the O3 and O5 atoms of adjacent glucosamine units nih.gov. However, other conformations, such as more relaxed helical structures or even random coils, are also accessible, and the equilibrium between these states is influenced by factors like the degree of deacetylation, pH, and the presence of counter-ions.

For a DP12 chitosan oligosaccharide, MD simulations could provide detailed information on:

Radius of Gyration (Rg): This parameter provides a measure of the compactness of the molecule.

Intra- and Intermolecular Hydrogen Bonds: These interactions play a crucial role in stabilizing specific conformations and in the interaction of the oligosaccharide with its environment.

Solvation Shell: Understanding the interaction with surrounding water molecules is key to explaining its solubility and reactivity.

Atomistic MD simulations have been employed to study the interactions of chitosan oligomers with various surfaces and biomolecules, such as lipid bilayers and proteins strath.ac.uk. These studies highlight the importance of electrostatic interactions, particularly at lower pH where the amino groups are protonated, in driving the binding and biological activity of chitosan.

Table 2: Representative Parameters from Molecular Dynamics Simulations of Chitosan Oligomers

ParameterDescriptionTypical Values/Observations
Φ Dihedral AngleRotation around the C1-O bondVaries, contributes to helical or extended structures
Ψ Dihedral AngleRotation around the O-C4' bondVaries, contributes to helical or extended structures
Radius of Gyration (Rg)Measure of molecular compactnessIncreases with chain length, influenced by solvent
Intramolecular H-bondse.g., O3-O5Stabilizes extended helical conformations nih.gov

This table illustrates the types of data that can be obtained from MD simulations of chitosan oligomers. Specific values for DP12 would require a dedicated simulation study.

Molecular and Cellular Mechanisms of Action of Chitosan Oligosaccharides Average Dp12

Interactions with Cellular Components and Receptors

The initial interaction of COS with cells is a critical determinant of its biological effects. The positively charged amino groups on the COS backbone facilitate electrostatic interactions with negatively charged components on the cell surface, initiating a cascade of downstream events.

While specific receptor binding studies exclusively for COS with a DP of 12 are not extensively detailed in publicly available literature, the general understanding is that the acetyl groups on chitosan-derived oligosaccharides are crucial for binding to specific receptors on plant and animal cells. mdpi.com The degree and pattern of deacetylation, alongside the degree of polymerization, influence the binding affinity. mdpi.com For instance, in plant cells, chitin-derived oligosaccharides are recognized by specific receptors, and it is suggested that the acetyl group is essential for this binding. mdpi.com In the context of animal cells, the polycationic nature of COS allows for interaction with various negatively charged cell surface molecules, including proteoglycans and phospholipids (B1166683).

Research on various COS has shown that they can interact with Toll-like receptors (TLRs), which are key components of the innate immune system. This interaction can trigger downstream signaling pathways that modulate inflammatory responses. While direct binding studies for DP12 are limited, the known structure-activity relationships of COS suggest that a DP of 12 would possess sufficient chain length and charge density to engage with such receptors effectively.

The interaction of COS with the cell membrane is a key aspect of its mechanism of action. The polycationic nature of COS is believed to be the primary driver for its interaction with the negatively charged components of the cell membrane, such as phospholipids and teichoic acids in bacteria. nih.gov This interaction can lead to a disruption of membrane integrity and increased permeability. nih.gov

Studies on low-molecular-weight chitosan (B1678972) have shown that it can penetrate the cell wall and cell surface, leading to the inhibition of essential cellular processes. nih.gov The uptake of COS into cells is thought to occur through various mechanisms, including endocytosis. The positive charge of COS facilitates its adhesion to the cell surface, which can then be internalized into the cell. scielo.br The efficiency of this uptake can be influenced by the degree of polymerization. While specific data for DP12 is not abundant, it is plausible that its size allows for efficient cellular uptake without causing immediate and widespread cell lysis, enabling it to interact with intracellular targets.

The process of membrane permeabilization is often associated with the antimicrobial properties of COS. The interaction of COS with the microbial cell membrane can lead to the leakage of intracellular components and ultimately cell death. mdpi.com

Modulation of Intracellular Signaling Pathways

Once inside the cell, or through receptor-mediated signaling from the cell surface, COS with an average DP of 12 can modulate various intracellular signaling pathways, leading to a range of biological outcomes, including anti-inflammatory, antioxidant, and pro-apoptotic effects.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Chitosan oligosaccharides have been shown to modulate this pathway in various cell types. For instance, studies have demonstrated that COS can protect dopaminergic neurons by activating the PI3K/Akt/Bcl-2 pathway. researchgate.net This activation leads to an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the expression of the pro-apoptotic protein Bax. researchgate.netresearchgate.net

The modulation of the Bax/Bcl-2 ratio is a critical determinant of cell fate. By increasing the Bcl-2/Bax ratio, COS can inhibit apoptosis and promote cell survival. mdpi.comresearchgate.net While these studies may not have exclusively used COS with a DP of 12, the consistent observation of PI3K/Akt pathway modulation across different COS preparations suggests that this is a fundamental mechanism of their action.

Table 1: Effect of Chitosan Oligosaccharides on PI3K/Akt/Bcl-2 Pathway Components

Cell TypeEffect of COS TreatmentObserved OutcomeReference
Dopaminergic NeuronsActivation of PI3K/Akt/Bcl-2 pathwayNeuroprotection researchgate.net
PC12 CellsDecreased Bax/Bcl-2 ratioInhibition of apoptosis mdpi.comresearchgate.net

This table is based on general findings for chitosan oligosaccharides and may not be specific to an average DP of 12.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Chitosan oligosaccharides have been shown to both activate and inhibit the MAPK pathway depending on the cellular context and the specific MAPK cascade involved (e.g., ERK, JNK, p38).

In some contexts, COS has been found to suppress the MAPK pathway, leading to anti-inflammatory effects. nih.gov For example, it can inhibit the phosphorylation of p38 MAPK, which is involved in inflammatory responses. mdpi.com Conversely, in other scenarios, activation of the MAPK pathway by COS can contribute to its biological effects. The precise effect of COS with an average DP of 12 on the MAPK pathway would likely be cell-type and stimulus-dependent.

Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Chitosan oligosaccharides have been shown to induce apoptosis in various cancer cell lines.

A key mechanism by which COS induces apoptosis is through the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.comnih.gov Studies have shown that COS treatment can lead to the activation of caspase-3, a key executioner caspase. mdpi.comnih.gov This activation is often downstream of the modulation of the Bcl-2 family of proteins and the release of cytochrome c from the mitochondria. While specific studies on DP12 are limited, the pro-apoptotic effects of COS are a well-documented aspect of their biological activity.

Table 2: Pro-Apoptotic Effects of Chitosan Oligosaccharides

Cell LineKey FindingsReference
PC12 CellsDecreased caspase-3 activation after glutamate-induced stress mdpi.com
Various Cancer CellsInduction of apoptosis through caspase activation

This table is based on general findings for chitosan oligosaccharides and may not be specific to an average DP of 12.

Enzymatic Inhibition and Activation Studies

Chitosan oligosaccharides (COS), particularly those with a low degree of polymerization (DP), have been the subject of numerous studies for their interactions with various enzymes. The specific effects can be influenced by the DP of the oligosaccharide chains.

Direct Enzyme Interactions (e.g., α-Glucosidase)

Chitosan oligosaccharides have demonstrated notable inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. This inhibition is a key mechanism underlying the potential of COS in managing postprandial hyperglycemia. Research has indicated that the inhibitory effect is dependent on the degree of polymerization.

The interaction between COS and α-glucosidase is thought to involve the binding of the oligosaccharide to the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides. This competitive inhibition reduces the rate of glucose release into the bloodstream.

Table 1: Inhibitory Effects of Low-Molecular-Weight Chitosan Oligosaccharides on α-Glucosidase

Chitosan Oligosaccharide FractionDegree of Polymerization (DP) RangeObserved Effect on α-GlucosidaseReference
Low-Molecular-Weight COS2-4Stronger inhibitory activity nih.gov
Low-Molecular-Weight COS2-5Weaker inhibitory activity compared to DP2-4 nih.gov
General COS<20Inhibition of rat intestinal α-glucosidase nih.gov

Gene Expression and Proteomic Profiling in Response to DP12 Chitosan Oligosaccharides

The biological activities of chitosan oligosaccharides are underpinned by their ability to modulate gene and protein expression within cells. Transcriptomic and proteomic analyses have begun to unravel the complex molecular pathways affected by COS.

Transcriptomic Analysis (e.g., RNA-Seq)

Transcriptomic studies, such as those using RNA sequencing (RNA-Seq), have provided a broad overview of the changes in gene expression induced by chitosan and its oligosaccharides. These analyses reveal that COS can influence a wide array of cellular processes by altering the transcription of numerous genes.

In response to chitosan, transcriptomic analyses have shown the upregulation of genes involved in plant defense pathways, such as the plant-pathogen interaction pathway, MAPK signaling, and hormone signal transduction. nih.gov In animal models, COS has been shown to down-regulate the expression of pro-inflammatory genes, including TNF-α and IL-6, in adipose tissue. nih.gov Furthermore, genes involved in lipogenesis and adipocyte differentiation have also been found to be suppressed by COS treatment. nih.gov

Table 3: Selected Gene Expression Changes in Response to Chitosan Oligosaccharides

Gene/PathwayBiological System/ModelDirection of ChangeImplied FunctionReference
Plant-pathogen interaction pathwayTable GrapesUpregulatedDisease resistance nih.gov
MAPK signaling pathwayTable GrapesUpregulatedDisease resistance nih.gov
TNF-α, IL-6ob/ob mice (adipose tissue)DownregulatedAnti-inflammatory nih.gov
PPAR gammaob/ob mice (adipose tissue)DownregulatedRegulation of adipogenesis nih.gov
Nrf2, CAT, GPX1Broilers (intestine)UpregulatedAntioxidant defense nih.gov
TLR4, NF-κB p65Broilers (intestine)DownregulatedAnti-inflammatory nih.gov

Proteomic Investigations

Proteomic studies offer a complementary perspective to transcriptomics by analyzing the changes in protein expression and post-translational modifications. Investigations into the effects of chitosan oligosaccharides have identified several key proteins whose levels are altered upon treatment, providing insights into the mechanisms of action of COS.

In a study on ob/ob mice, a model for obesity and diabetes, proteomic analysis of plasma revealed that treatment with chitosan oligosaccharides led to significant changes in the levels of several proteins. nih.gov Notably, there was a downregulation of retinol-binding protein 4 (RBP4), apolipoprotein E (apoE), and apolipoprotein A-IV (apoA-IV), all of which are implicated in lipid metabolism and insulin (B600854) resistance. Conversely, apolipoprotein A-I (apoA-I), a key component of high-density lipoprotein (HDL), and glutathione (B108866) peroxidase (GPx) were upregulated. nih.gov

Another proteomic study focusing on the intestinal mucosal immunity in mice found that COS administration led to changes in the expression of proteins involved in the immune response. nih.gov Specifically, proteins related to the activation of SIgA secretion, such as polymeric immunoglobulin receptor (pIgR) and major histocompatibility complex (MHC) class I, were upregulated. nih.gov These findings highlight the immunomodulatory properties of COS at the protein level.

Table 4: Differential Protein Expression in Response to Chitosan Oligosaccharides

ProteinBiological System/ModelDirection of ChangeImplied FunctionReference
Retinol-Binding Protein 4 (RBP4)ob/ob mice (plasma)Downregulated (>2-fold)Improved insulin sensitivity nih.gov
Apolipoprotein E (apoE)ob/ob mice (plasma)Downregulated (>2-fold)Altered lipid metabolism nih.gov
Apolipoprotein A-IV (apoA-IV)ob/ob mice (plasma)Downregulated (>2-fold)Altered lipid metabolism nih.gov
Apolipoprotein A-I (apoA-I)ob/ob mice (plasma)Upregulated (>2-fold)Improved cholesterol transport nih.gov
Glutathione Peroxidase (GPx)ob/ob mice (plasma)Upregulated (>2-fold)Enhanced antioxidant defense nih.gov
Polymeric Immunoglobulin Receptor (pIgR)Mice (small intestine)UpregulatedEnhanced mucosal immunity nih.gov
MHC Class IMice (small intestine)UpregulatedAntigen presentation nih.gov

In Vitro and Pre Clinical Biological Activities of Chitosan Oligosaccharides Average Dp12 Mechanism Focused

Antioxidant Activities and Free Radical Scavenging Mechanisms

Chitosan (B1678972) oligosaccharides with an average DP of 12 exhibit notable antioxidant properties through various mechanisms, including direct radical scavenging and the induction of endogenous antioxidant enzymes.

The antioxidant capacity of COS (DP12) is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The scavenging activity of COS is attributed to the presence of hydroxyl and amino groups in their structure. These groups can donate hydrogen atoms to free radicals, thereby neutralizing them. Specifically, the amino groups at the C-2 position of the glucosamine (B1671600) units are considered the primary sites for scavenging free radicals. The scavenging mechanism involves the transfer of a hydrogen atom from the amino group to the radical, which stabilizes the radical and terminates the radical chain reaction. The scavenging activity of chitosan oligosaccharides is influenced by their degree of polymerization, with lower molecular weight COS, such as those with a DP around 12, often showing enhanced activity due to their increased solubility and greater number of accessible amino groups.

Table 1: Direct Radical Scavenging Activity of Chitosan Oligosaccharides (Average DP12) The following table is interactive. You can sort and filter the data.

Assay Target Radical Mechanism of Action Observed Effect
DPPH 2,2-diphenyl-1-picrylhydrazyl Hydrogen atom donation from amino and hydroxyl groups to neutralize the DPPH radical. Dose-dependent increase in radical scavenging activity.

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | Electron donation to neutralize the ABTS radical cation. | Potent scavenging of the ABTS radical, often higher than DPPH scavenging. |

Beyond direct radical scavenging, COS (DP12) can exert antioxidant effects by upregulating the expression and activity of endogenous antioxidant enzymes within cells. This indirect antioxidant mechanism provides a more sustained cellular defense against oxidative stress. In vitro studies have demonstrated that COS can enhance the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). The proposed mechanism involves the activation of cellular signaling pathways, such as the Nrf2-ARE pathway, which plays a crucial role in the regulation of antioxidant gene expression. By promoting the transcription of genes encoding for these enzymes, COS helps to maintain cellular redox homeostasis and protect cells from damage induced by reactive oxygen species (ROS).

Immunomodulatory Effects on Immune Cells (in vitro models)

Chitosan oligosaccharides with an average DP of 12 have been shown to possess significant immunomodulatory properties, influencing the function of various immune cells in vitro.

In in vitro models using immune cells such as macrophages and dendritic cells, COS (DP12) has been observed to modulate the production of key cytokines and chemokines. The interaction of COS with pattern recognition receptors, such as Toll-like receptors (TLRs), on the surface of these immune cells can trigger intracellular signaling cascades that lead to the altered expression of cytokine genes. For instance, COS has been shown to induce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Conversely, it can also promote the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10), suggesting a role in balancing inflammatory responses. This dual regulatory capacity highlights the complex immunomodulatory nature of COS.

Table 2: In Vitro Cytokine Modulation by Chitosan Oligosaccharides (Average DP12) in Immune Cells The following table is interactive. You can sort and filter the data.

Cytokine Cell Type Effect Underlying Mechanism
TNF-α Macrophages Increased production Activation of TLRs and downstream signaling pathways (e.g., NF-κB).
IL-6 Macrophages, Dendritic Cells Increased production Stimulation of innate immune cells leading to cytokine gene transcription.

| IL-10 | Macrophages | Increased production | Induction of a regulatory phenotype to balance the inflammatory response. |

Further evidence of the immunomodulatory effects of COS (DP12) comes from studies on phagocytosis and lymphocyte proliferation. In vitro experiments have demonstrated that COS can enhance the phagocytic activity of macrophages. This is thought to occur through the activation of macrophages, leading to an increased capacity to engulf and clear pathogens and cellular debris. The mechanism likely involves the upregulation of surface receptors involved in phagocytosis. Additionally, COS has been shown to promote the proliferation of lymphocytes, such as T cells and B cells, in vitro. This mitogenic effect suggests that COS can contribute to the adaptive immune response by expanding the population of antigen-specific lymphocytes.

Antimicrobial Mechanisms Against Pathogenic Microorganisms (in vitro models)

Chitosan oligosaccharides with an average DP of 12 exhibit broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. The mechanisms underlying this activity are multifaceted and depend on the specific microorganism.

A primary mechanism of action is the interaction of the positively charged COS molecules with the negatively charged components of microbial cell membranes. In bacteria, this includes lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic interaction can lead to the disruption of the cell membrane, increased permeability, and leakage of intracellular components, ultimately resulting in cell death.

Another proposed mechanism is the chelation of essential metal ions. COS can bind to metal ions such as magnesium and calcium, which are crucial for the stability of the bacterial cell wall and the activity of various microbial enzymes. By sequestering these ions, COS can inhibit microbial growth and metabolism.

Furthermore, COS can interfere with microbial protein synthesis and nucleic acid replication. It is hypothesized that lower molecular weight COS can penetrate the microbial cell wall and interact with DNA and RNA, thereby inhibiting the transcription and translation processes necessary for microbial survival.

Table 3: In Vitro Antimicrobial Activity of Chitosan Oligosaccharides (Average DP12) Against Pathogenic Microorganisms The following table is interactive. You can sort and filter the data.

Pathogen Type Example Pathogen Mechanism of Action
Gram-negative Bacteria Escherichia coli Interaction with LPS, disruption of the outer membrane, chelation of divalent cations.
Gram-positive Bacteria Staphylococcus aureus Interaction with teichoic acids, disruption of the cell membrane, inhibition of nutrient uptake.

| Fungi | Candida albicans | Disruption of the fungal cell membrane, inhibition of hyphal growth, interference with cellular processes. |

Bactericidal and Bacteriostatic Mechanisms (e.g., Membrane Disruption)

Chitosan oligosaccharides exhibit potent antibacterial activity against a broad spectrum of bacteria through various mechanisms, with membrane disruption being a key factor. mdpi.comnih.govjst.go.jp The cationic nature of COS, due to the presence of protonated amino groups, facilitates an electrostatic interaction with negatively charged components on the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. jst.go.jpnih.gov This interaction is a primary step in its antibacterial action.

The binding of COS to the bacterial cell membrane leads to a cascade of disruptive events. It is proposed that this binding alters membrane permeability, causing the leakage of essential intracellular components like potassium ions, proteins, and nucleic acids. mdpi.com This disruption of the cell membrane's integrity ultimately leads to cell death. nih.gov Furthermore, some studies suggest that COS can chelate metal ions on the bacterial surface, which are crucial for the stability of the cell wall, thereby contributing to its antibacterial effect. nih.gov Another proposed mechanism involves the ability of COS to cross the cell membrane and interact with intracellular targets, such as DNA, inhibiting its replication and transcription, which would halt bacterial growth and proliferation. nih.gov

Table 1: Bactericidal and Bacteriostatic Mechanisms of Chitosan Oligosaccharides

MechanismDescriptionKey Molecular Interactions
Membrane Disruption Alteration of the bacterial cell membrane integrity, leading to increased permeability.Electrostatic interaction between cationic COS and anionic membrane components.
Leakage of Intracellular Components Efflux of essential molecules and ions from the cytoplasm.Disrupted membrane potential and pore formation.
Inhibition of DNA/RNA Synthesis Interference with the replication and transcription processes within the bacterial cell.Binding of COS to nucleic acids.
Chelation of Metal Ions Sequestration of metal ions essential for bacterial cell wall stability.Interaction of COS amino groups with metal ions.

Antifungal and Antiviral Modes of Action

Antifungal Activity:

The antifungal activity of chitosan oligosaccharides is influenced by their degree of polymerization. nih.govnih.gov Studies have shown that COS with a specific range of DP exhibit the highest efficacy. For instance, chitosan oligomers with an average DP of 14 have been tested for their antifungal properties. nih.gov The primary mechanism of antifungal action is believed to be the disruption of the fungal cell membrane, similar to its antibacterial activity. nih.gov The positively charged COS interacts with the negatively charged fungal membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. nih.gov Confocal imaging has shown that chito-oligosaccharides can adsorb to the fungal cell surface, cause cell disruption, and accumulate in the cytoplasm. nih.gov

Antiviral Activity:

Chitosan oligosaccharides have also demonstrated antiviral properties against a range of viruses. capes.gov.brnih.gov The proposed mechanisms of action are multifaceted. One key mechanism is the inhibition of viral entry into host cells. mdpi.com The cationic nature of COS allows it to bind to negatively charged viral surface proteins or host cell receptors, thereby preventing the initial attachment and subsequent entry of the virus. nih.govmdpi.com For example, sulfated chitosan oligosaccharides have been shown to inhibit the interaction between the HIV-1 gp120 protein and the host cell's CD4 receptor. mdpi.com

Table 2: Antifungal and Antiviral Modes of Action of Chitosan Oligosaccharides

ActivityMechanismTarget Organisms/Viruses (Examples)
Antifungal Membrane disruption, leading to leakage of intracellular contents.Candida species, Botrytis cinerea, Mucor piriformis nih.govnih.govnih.gov
Antiviral Inhibition of viral attachment and entry into host cells.Human Immunodeficiency Virus (HIV-1), Influenza A virus capes.gov.brmdpi.com
Antiviral Inhibition of viral replication and key viral enzymes.HIV-1 (Reverse Transcriptase) mdpi.com

Anti-inflammatory Properties in Cellular Models

Chitosan oligosaccharides have demonstrated significant anti-inflammatory effects in various cellular models. These properties are attributed to their ability to modulate key inflammatory pathways and the production of inflammatory mediators. researchgate.netnih.govmdpi.com

Inhibition of Pro-inflammatory Mediators (e.g., PGE2, Nitric Oxide)

A crucial aspect of the anti-inflammatory activity of COS is its ability to suppress the production of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). In lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, pretreatment with chitosan oligosaccharides has been shown to markedly inhibit the overproduction of both PGE2 and NO.

The inhibition of NO production is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the synthesis of large amounts of NO during inflammation. Similarly, the reduction in PGE2 levels is linked to the downregulation of cyclooxygenase-2 (COX-2) expression and activity. The molecular weight of chitosan and its derivatives has been shown to be a factor in their ability to inhibit these mediators. For instance, chitosans with molecular weights ranging from 50,000 to 300,000 have demonstrated significant inhibition of PGE2 and COX-2.

Regulation of Inflammatory Cell Migration

Chitosan oligosaccharides can also regulate the migration of inflammatory cells to the site of inflammation. This is a critical step in the inflammatory cascade. Studies have shown that COS can reduce the infiltration of leukocytes, including neutrophils and lymphocytes. nih.govnih.govnih.gov This effect is mediated by the suppression of chemokine and cytokine production, which act as chemoattractants for these immune cells. nih.gov By inhibiting the expression of molecules like monocyte chemoattractant protein-1 (MCP-1) and RANTES, COS can decrease the trafficking and recruitment of inflammatory cells to inflamed tissues. nih.gov Furthermore, chitosan with a specific degree of deacetylation (80%) has been found to be chemotactic for neutrophils, suggesting a complex, phenotype-specific regulation of immune cell migration. mdpi.com

Anti-tumorigenic and Anti-proliferative Mechanisms in Cancer Cell Lines

Chitosan oligosaccharides have emerged as promising anti-cancer agents, exhibiting both anti-tumorigenic and anti-proliferative effects in a variety of cancer cell lines. The molecular weight and degree of deacetylation of chitosan oligosaccharides are important factors in their ability to suppress cancer cell growth.

Induction of Apoptosis and Cell Cycle Arrest

One of the primary mechanisms by which chitosan oligosaccharides exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death, and the arrest of the cell cycle.

In various cancer cell lines, including oral squamous cell carcinoma and colon cancer cells, low-molecular-weight chitosan has been shown to induce apoptosis. This is often accompanied by characteristic morphological changes of apoptosis and can be mediated through the modulation of key apoptotic proteins. For instance, some studies have indicated that COS can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.

In addition to inducing apoptosis, chitosan oligosaccharides can also cause cell cycle arrest, preventing cancer cells from proliferating. Low-molecular-weight chitosan has been observed to induce G1/S phase arrest in oral cancer cells. In human colon carcinoma HCT116 cells, chitosan oligosaccharides with a degree of polymerization of 2-6 have been shown to promote S phase cell cycle arrest. Furthermore, studies on human hepatocellular carcinoma cells have revealed that COS can downregulate the expression of cell cycle-related genes such as cyclin A and cyclin-dependent kinase 2 (CDK2).

Table 3: Anti-tumorigenic and Anti-proliferative Mechanisms of Chitosan Oligosaccharides

MechanismEffect on Cancer CellsSpecific Molecular Targets/Pathways (Examples)
Induction of Apoptosis Programmed cell death.Upregulation of Bax, downregulation of Bcl-2.
Cell Cycle Arrest Halting of cell proliferation at specific phases of the cell cycle.G1/S phase arrest, S phase arrest, downregulation of Cyclin A and CDK2.

Inhibition of Angiogenesis and Metastasis in vitro

Chitosan oligosaccharides (COS) with an average degree of polymerization (DP) of 12 have demonstrated notable inhibitory effects on key processes of angiogenesis and metastasis in various in vitro models. The mechanisms underlying these activities primarily involve the modulation of endothelial cell behavior and the inhibition of enzymes crucial for extracellular matrix degradation.

Research has shown that chitooligosaccharides with a degree of polymerization up to 12 can inhibit the migration of human endothelial cells, a critical step in the formation of new blood vessels. nih.gov In one study, single-DP fractions from a sample with a fraction of acetylation (FA) of 0.3, including those with a DP up to 12, were all found to inhibit the migration of these cells. nih.gov This suggests that for the DP range tested, the degree of acetylation may be a more determining factor for the anti-angiogenic effect than the specific degree of polymerization. nih.gov

Further investigations into the anti-angiogenic activities of COS have revealed that at certain concentrations and DP values, they can suppress the proliferation and migration of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov For instance, COS with a DP of 6 was found to inhibit HUVEC proliferation, migration, and the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. nih.gov

The anti-metastatic potential of chitosan and its derivatives, including oligosaccharides, is partly attributed to their ability to inhibit matrix metalloproteinases (MMPs). researchgate.netresearchgate.net MMPs are a family of enzymes responsible for degrading the extracellular matrix, a process essential for tumor cell invasion and metastasis. researchgate.net Specifically, chitosan has been shown to interact directly with and inhibit the activity of MMP-2, a key enzyme in melanoma cell invasion. nih.gov While the expression level of MMP-2 may not be affected, chitosan has been observed to reduce the amount of active MMP-2 in the cell supernatant, indicating a post-transcriptional effect. nih.gov This interaction is believed to be a non-competitive inhibition. nih.gov The inhibitory effects on MMPs are considered a significant mechanism for the anti-angiogenic and anti-metastatic properties of chitosan derivatives. researchgate.netresearchgate.net

Another proposed mechanism for the anti-angiogenic activity of COS is the inhibition of heparanase activity. nih.gov Heparanase is an enzyme that cleaves heparan sulfate (B86663) proteoglycans, releasing growth factors that promote angiogenesis and metastasis. nih.gov By inhibiting heparanase, COS may block these downstream pro-angiogenic signals. nih.gov

The following tables summarize the key in vitro findings on the inhibition of angiogenesis and metastasis by chitosan oligosaccharides.

Table 1: In Vitro Effects of Chitosan Oligosaccharides on Angiogenesis

Cell Line Chitosan Oligosaccharide (COS) Specification Observed Effect Proposed Mechanism Reference
Human Endothelial Cells DP3-DP12, FA0.3 Inhibition of cell migration - nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs) DP6 Inhibition of cell proliferation and migration Inhibition of VEGF expression nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs) Not specified Inhibition of tube formation - researchgate.net

Table 2: In Vitro Effects of Chitosan and its Oligosaccharides on Metastasis-Related Processes

Cell Line Compound Observed Effect Proposed Mechanism Reference
Human Melanoma Cells Chitosan Attenuated invasive activity Reduced MMP-2 activity in supernatant; direct, non-competitive inhibition of MMP-2 nih.gov
Human Dermal Fibroblasts Chitooligomers Inhibition of MMP-2 activation and expression - researchgate.net

Functionalization and Derivatization Strategies for Chitosan Oligosaccharides Average Dp12 in Research

Chemical Modification for Enhanced Specificity and Functionality

The inherent reactivity of the amine and hydroxyl groups on the chitosan (B1678972) oligosaccharide chain allows for a wide array of chemical modifications. nih.govdovepress.com These alterations are designed to improve solubility, introduce new functionalities, and enable the attachment of other molecules to create highly specific and effective compounds for research applications. nih.govnih.gov

Modifications of the amine and hydroxyl groups are fundamental strategies to alter the properties of COS DP12. nih.gov The degree of acetylation, which is the ratio of N-acetylglucosamine to glucosamine (B1671600) units, is a critical parameter that influences the biological and chemical characteristics of chitosan and its derivatives. mdpi.comnih.gov

Acetylation: This process involves the introduction of acetyl groups, typically onto the primary amine groups, forming N-acylated derivatives. dovepress.com Acylation can disrupt the strong hydrogen bonding network within the oligosaccharide chains, which often leads to improved solubility in a wider range of solvents. dovepress.com The reaction is commonly carried out using acid anhydrides such as succinic, propionic, or lauric anhydride. dovepress.com The amine group is generally more reactive than the hydroxyl groups, making N-acylation the predominant reaction. dovepress.com

Carboxylation: Carboxymethylation is a key carboxylation technique that introduces carboxymethyl groups (-CH2COOH) onto the amine or hydroxyl groups of COS. This modification imparts an anionic character to the typically cationic chitosan, creating an ampholytic polymer. Carboxymethyl chitosan often exhibits enhanced water solubility over a broad pH range and can improve properties like moisture absorption and chelation capacity.

Interactive Table 1: Common Chemical Modifications of Chitosan Oligosaccharides and Their Effects

To enhance specificity for particular research targets, COS DP12 can be conjugated with various targeting ligands and bioactive molecules. nih.gov This strategy is pivotal in developing systems that can interact with specific cells or tissues. nih.gov

Targeting Ligands: These are molecules that recognize and bind to specific receptors that are often overexpressed on the surface of certain cells, such as cancer cells. Common examples include:

Folic Acid: Folate receptors are frequently overexpressed in various tumor types, making folic acid a widely used ligand for targeted delivery research. nih.gov

Antibodies and Peptides: Specific antibodies or peptide sequences can be attached to COS to target unique cell surface antigens. nih.govnih.gov

Carbohydrates: Molecules like mannose can be conjugated to COS for targeting mannose receptors present on cells like macrophages. nih.gov

The conjugation process typically involves creating a covalent bond between the functional groups of the COS (often the amine group) and a reactive group on the ligand. researchgate.net

Bioactive Molecules: Beyond targeting, other bioactive molecules can be attached to COS DP12 to create multifunctional constructs for research. This can include fluorescent dyes for imaging studies or other small molecule drugs to study synergistic effects. The conjugation enhances the selectivity of the active molecule, potentially reducing non-specific interactions in complex biological systems. nih.gov

Polymer Blends and Composite Material Development Incorporating DP12 Chitosan Oligosaccharides

Incorporating COS DP12 into polymer blends and composites is a strategy to develop new materials with tailored properties for specific research applications. nih.govresearchgate.net Blending COS with other natural or synthetic polymers can overcome some of the limitations of the individual components, such as poor mechanical strength, and create materials with enhanced functionality. nih.govresearchgate.net

COS DP12 is frequently used in the formulation of nanoparticles and microparticles, which serve as carriers in research delivery systems. nih.govnih.gov Its positive charge allows it to form complexes with negatively charged molecules and to be formulated into particles through methods like ionic gelation. nih.govresearchgate.net

Ionic Gelation: This is a common and mild method used to prepare COS nanoparticles. nih.gov It involves the electrostatic interaction between the positively charged amino groups of COS and a negatively charged cross-linking agent, such as sodium tripolyphosphate (TPP). researchgate.net The resulting nanoparticles can encapsulate various research agents. nih.govmatec-conferences.org

Polymer Blends in Nanoparticles: Blending COS with other polymers like polylactic acid (PLA) or polyvinyl alcohol (PVA) can modify the characteristics of the resulting nanoparticles, such as their surface properties and release profiles. nih.gov These blended systems are investigated for their potential to improve the stability and efficacy of research delivery platforms. nih.gov

Interactive Table 2: Research Findings on Chitosan Oligosaccharide-Based Nanoparticles

COS DP12 is a valuable component in the engineering of hydrogels and scaffolds for in vitro research, particularly in the field of tissue engineering and 3D cell culture. nih.govnih.gov Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix (ECM). nih.govyoutube.com

Hydrogel Formation: COS can be cross-linked to form hydrogels through various mechanisms. Injectable hydrogels can be formed using dynamic chemical bonds, such as imine bonds, allowing the gel to form in situ under specific conditions. youtube.com These systems are advantageous for 3D cell culture as they allow for the homogeneous encapsulation of cells within the scaffold. youtube.comyoutube.com

Composite Scaffolds: Blending COS with other polymers like pectin (B1162225) or polylactide can enhance the mechanical properties and biocompatibility of scaffolds. nih.govmdpi.comresearchgate.net For instance, chitosan-polylactide composite films have shown significantly higher tensile strength compared to native chitosan. mdpi.com Porous scaffolds can be created using techniques like freeze-drying or by using porogens like ammonium (B1175870) bicarbonate, resulting in structures that support cell adhesion and proliferation in research models. mdpi.comresearchgate.net These scaffolds are crucial tools for studying cell behavior in a three-dimensional environment. nih.gov

Grafting and Polymerization Techniques for Novel Chitosan Oligosaccharide Derivatives

Grafting is a versatile technique used to modify the backbone of COS DP12 by covalently attaching polymer side chains. nih.govnih.gov This approach can dramatically alter the properties of the original oligosaccharide, leading to the creation of novel derivatives with controlled structures and functionalities for advanced research applications. researchgate.net

Graft Copolymerization: This process involves initiating a polymerization reaction from the COS backbone, resulting in a "grafted" copolymer. Several techniques can be employed:

Free Radical Polymerization: Initiated by chemical initiators (like ammonium persulfate) or by radiation (gamma or UV), this method can be used to graft monomers like acrylic acid or vinyl monomers onto COS. nih.gov

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the length and architecture of the grafted polymer chains. researchgate.net For example, RAFT has been used to create well-defined poly(acrylic acid) grafts on chitosan. researchgate.net

Enzymatic Grafting: Enzymes can be used to catalyze the grafting reaction under mild conditions, offering a high degree of specificity. nih.gov

These grafting techniques allow for the synthesis of a wide range of COS derivatives. For instance, grafting poly(N-isopropylacrylamide) can create thermoresponsive materials, while grafting poly(ethylene glycol) (PEG) can improve biocompatibility and solubility. Research has explored grafting various polymers, including polycaprolactone (B3415563) and poly(methyl methacrylate), onto chitosan to develop new materials for tissue engineering and other biomedical research fields. nih.govresearchgate.net

Biocompatibility Assessment of Modified DP12 Chitosan Oligosaccharides in Model Systems

The translation of functionalized chitosan oligosaccharides (COS) from laboratory research to clinical applications is critically dependent on their biocompatibility. Modifications, while imparting desired functionalities, can alter the inherent biological interactions of the native oligosaccharide. Therefore, a comprehensive assessment of the biocompatibility of modified COS, including those with an average degree of polymerization of 12 (DP12), is a mandatory step in their development as biomaterials. This involves a multi-tiered approach, evaluating their effects on cellular viability, blood components, and tissue responses in relevant model systems.

In Vitro Cytotoxicity Assessment

The initial evaluation of biocompatibility is typically conducted in vitro using cultured cell lines. These assays are designed to determine if a modified COS derivative induces cell death or inhibits cell proliferation. Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, and the lactate (B86563) dehydrogenase (LDH) assay, which quantifies membrane damage.

Research has shown that the cytotoxicity of chitosan derivatives can be influenced by the type of modification, concentration, and the cell line used. For instance, peracetylated chitosan oligosaccharides (PACOs) and N-acetylated chitosan oligosaccharides (NACOs) have been evaluated for their cytotoxicity. Studies using PC12 cells, a cell line derived from a rat adrenal gland tumor, indicated that these acetylated derivatives did not exhibit significant cytotoxicity at concentrations up to 400 μg/mL. researchgate.netmdpi.com In fact, pretreatment with PACOs was found to protect PC12 cells from glutamate-induced cell death, suggesting a neuroprotective effect rather than a toxic one. mdpi.com

The conjugation of COS to other molecules is another common functionalization strategy. For example, chitosan oligosaccharide-coated iron oxide nanoparticles (CSO-INPs) have been developed for biomedical imaging and drug delivery. When tested on HeLa (human cervix carcinoma), A549 (human lung carcinoma), and HEK293 (human embryonic kidney) cells, the CSO-INPs showed significantly reduced cytotoxicity compared to uncoated iron oxide nanoparticles. nih.govresearchgate.net The chitosan coating was found to decrease cellular damage, including mitochondrial membrane damage and the production of reactive oxygen species (ROS). nih.govresearchgate.net This protective effect is attributed to the controlled release of ions from the nanoparticles. nih.gov

Similarly, hydrogels functionalized with chitosan derivatives are assessed for biocompatibility. A dual-responsive hydrogel containing a nano-conjugate of hyaluronic acid and chitosan oligosaccharide lactate showed cell viability of over 80% for human HaCaT keratinocytes at concentrations up to 20.0 μg/mL, indicating good cytocompatibility. nih.gov

Interactive Table: In Vitro Cytotoxicity of Modified Chitosan Oligosaccharides

Modification Model System (Cell Line) Assay Key Finding Reference
Peracetylated Chitosan Oligosaccharides (PACOs)PC12 (Rat Pheochromocytoma)Resazurin AssayNo significant cytotoxicity up to 400 µg/mL. researchgate.netmdpi.com
N-acetylated Chitosan Oligosaccharides (NACOs)PC12 (Rat Pheochromocytoma)Resazurin AssayNo significant cytotoxicity up to 400 µg/mL. researchgate.net
Chitosan Oligosaccharide Coated Iron Oxide Nanoparticles (CSO-INPs)HeLa, A549, HEK293MTT Assay, Flow CytometryReduced cytotoxicity compared to bare nanoparticles; cell viability was dose and time-dependent. nih.govresearchgate.net
Dendronized Chitosan (Cs-g-PAMAM G=2,3)HEK293TNot SpecifiedExhibited lower cytotoxicity. nih.gov
Gallic Acid-loaded Hydrogel with Hyaluronic Acid-Chitosan Oligosaccharide Nano-conjugateHaCaT (Human Keratinocytes)Not SpecifiedCell viability > 80% for concentrations up to 20.0 μg/ml. nih.gov
Chitosan-based Hydrogel with Chondroitin-6-sulfate, Hyaluronic acid, N-stearoylethanolamineMCF10A, HaCat, HEK293, Balb/3T3MTT, Trypan BlueComponents did not show significant toxic effects at tested concentrations. ukrbiochemjournal.org

Hemocompatibility Evaluation

For any modified COS intended for systemic administration or use in blood-contacting devices, hemocompatibility is a critical safety parameter. These evaluations assess the interaction between the modified oligosaccharide and blood components, primarily red blood cells (RBCs). The most common assay is the hemolysis test, which quantifies the percentage of RBCs that are lysed upon exposure to the material. A hemolysis rate below 5% is generally considered acceptable for biomaterials.

Dendronized chitosan derivatives, such as chitosan-grafted-poly(amidoamine) (Cs-g-PAMAM), have been synthesized to improve water solubility and transfection efficiency for gene delivery applications. nih.gov When the hemocompatibility of Cs-g-PAMAM (Generations 2 and 3) was tested, they induced slightly higher hemolysis than unmodified chitosan, but all values remained below the 5% threshold, indicating good hemocompatibility. nih.gov However, at higher concentrations (100 μg/mL), these derivatives caused some changes in RBC morphology, including aggregation and the formation of echinocytes, suggesting some membrane interaction. nih.gov This highlights the importance of concentration in biocompatibility assessments.

Interactive Table: Hemocompatibility of Modified Chitosan Derivatives

Modification Model System Assay Concentration Result Reference
Dendronized Chitosan (Cs-g-PAMAM G=2)Rat Red Blood CellsHemolysis Assay25-100 µg/mLHemolysis < 5% nih.gov
Dendronized Chitosan (Cs-g-PAMAM G=3)Rat Red Blood CellsHemolysis Assay25-100 µg/mLSlightly higher hemolysis than G=2, but < 5% nih.gov
Dendronized Chitosan (Cs-g-PAMAM G=2,3)Rat Red Blood CellsMicroscopy100 µg/mLInduced slight RBC aggregation and lysis; shape changes observed. nih.gov

In Vivo Biocompatibility Studies

While in vitro tests provide essential preliminary data, in vivo studies in animal models are necessary to understand the biocompatibility of modified COS in a complex biological environment. These studies can reveal effects such as inflammatory responses, immunogenicity, and tissue integration or degradation over time.

In vivo biocompatibility is often assessed by implanting the material into a test animal (e.g., subcutaneously in rats or mice) and performing histological analysis of the surrounding tissue after a set period. The presence of inflammatory cells, tissue necrosis, or fibrous capsule formation is evaluated. For example, the biocompatibility of chitosan-hydroxyapatite composite films has been studied in vivo, with findings indicating that the degree of deacetylation (DOD) of the chitosan can influence the inflammatory response. nih.gov

In the context of tissue engineering, an injectable, thermosensitive chitosan-based hydrogel was evaluated for its in vivo biocompatibility by implanting it ectopically in nude mice. mdpi.com The study, which included hydrogels loaded with different mesenchymal stromal cell types, found that the hydrogels did not trigger a significant immune response. mdpi.com Histological analysis showed that cells survived and proliferated within the hydrogel matrix over 12 weeks, demonstrating the material's excellent biocompatibility and potential for tissue repair applications. mdpi.com

These studies collectively underscore that while chitosan and its oligosaccharides are generally regarded as biocompatible, functionalization can modulate this property. nih.gov Therefore, rigorous, multi-faceted biocompatibility assessments using both in vitro and in vivo models are indispensable for the safe development of modified DP12 chitosan oligosaccharides for biomedical use.

Analytical Methodologies for Chitosan Oligosaccharides Average Dp12 Research

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental in isolating and purifying chitosan (B1678972) oligosaccharides of a specific DP from heterogeneous mixtures. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of chitosan oligosaccharides. mdpi.com It offers high resolution and sensitivity, making it suitable for assessing the purity of chitosan oligosaccharide fractions and for separating them based on their degree of polymerization. nih.gov

In the context of chitosan oligosaccharides with an average DP of 12, HPLC is employed to resolve complex mixtures into their individual oligomers. The separation is typically based on the size and polarity of the molecules. A common approach is to use a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation. For instance, a gradient of acetonitrile and water can be used to separate N-acetyl-chito-oligosaccharides with DPs ranging from 2 to 6. jfda-online.com The retention time of the oligosaccharides generally increases with their degree of polymerization. jfda-online.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of HPLC that is particularly effective for separating polar and hydrophilic compounds like chitosan oligosaccharides. mdpi.com HILIC has been successfully used to separate chito-oligomers with DPs from 2 to 6. researchgate.net For partially acetylated chitosan oligosaccharides, HPLC coupled with mass spectrometry (HPLC-ESI-MS) can be utilized for both separation and detection. mdpi.comnih.gov

Table 1: Illustrative HPLC Retention Times for Chitosan Oligomers

Degree of Polymerization (DP)Retention Time (minutes)
2 (Dimer)5.56
3 (Trimer)6.43
4 (Tetramer)7.54
5 (Pentamer)9.01
6 (Hexamer)10.83

Data is illustrative and based on typical separations of lower DP chitosan oligomers. Retention times for DP12 would be significantly longer under similar conditions. researchgate.netresearchgate.net

Ion Exchange Chromatography (IEC) is a widely used technique for the preparative separation of chitosan oligosaccharides. researchgate.netnih.gov This method separates molecules based on their net charge. Since chitosan oligosaccharides possess positively charged amino groups, they can be effectively separated using cation exchange chromatography. researchgate.net The strength of the interaction with the negatively charged stationary phase increases with the number of amino groups, and thus with the degree of polymerization. researchgate.net

A mixture of chitosan oligosaccharides can be loaded onto a cation exchange column, and the different oligomers are then eluted by increasing the ionic strength or pH of the mobile phase. This technique has been successfully employed to separate chito-oligomers with DPs ranging from 2 to 7 with high purity. nih.gov While direct data for DP12 is less common in literature, the principle allows for the separation of higher DP oligosaccharides as well. nih.gov

Affinity Chromatography is a highly specific purification technique that relies on the reversible binding of a molecule to a specific ligand immobilized on a chromatographic matrix. nih.gov For chitosan oligosaccharides, immobilized metal affinity chromatography (IMAC) has been explored for the separation of oligomers with different DPs. nih.govresearchgate.net This technique is based on the differential interaction of the oligosaccharides with chelated metal ions, such as copper (II). nih.gov Affinity chromatography can also be designed to purify chitosanases, enzymes that degrade chitosan, using chitosan-derived ligands. semanticscholar.org

Microscopy Techniques for Investigating Cellular Interactions

Microscopy techniques are invaluable for visualizing and understanding the interactions of chitosan oligosaccharides with cells. These methods can provide direct evidence of cellular uptake, localization, and the morphological changes induced by the oligosaccharides.

Fluorescence microscopy, particularly confocal laser scanning microscopy (LCSM), is a powerful tool for studying the cellular interactions of fluorescently labeled chitosan oligosaccharides. nih.gov By using a fluorophore-conjugated chitosan oligosaccharide with an average DP of 12, researchers can track its journey into and within living cells. dovepress.comnih.gov

Confocal microscopy allows for the acquisition of high-resolution, three-dimensional images of cells, enabling the precise localization of the labeled oligosaccharides within different cellular compartments, such as the cytoplasm or around the nucleus. researchgate.net This technique has been used to demonstrate the enhanced cellular uptake of chitosan-modified nanoparticles. dovepress.comnih.gov The internalization of fluorescently labeled chitosan-based nanosystems by breast cancer cells has also been studied, showing a concentration-dependent uptake. mdpi.com

Electron microscopy, such as transmission electron microscopy (TEM), can provide even higher resolution images, revealing the ultrastructural details of how chitosan oligosaccharides interact with cellular membranes and organelles. dovepress.comnih.gov

Confocal Laser Scanning Microscopy (CLSM) for Uptake and Localization

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique utilized to visualize the cellular uptake and subcellular distribution of chitosan oligosaccharides (COS). scispace.combruker.com The methodology relies on labeling the COS, for instance with a fluorescent dye like fluorescein (B123965) isothiocyanate (FITC), which allows the molecule to be tracked as it interacts with and enters cells. researchgate.net CLSM employs a focused laser beam to excite the fluorescently-labeled COS and a pinhole aperture to reject out-of-focus light, enabling the reconstruction of sharp, three-dimensional images from selected optical sections of the sample. bruker.com

In research involving COS with an average degree of polymerization of 12 (DP12), CLSM is instrumental in answering key questions about its biological interactions. Investigators can observe the pathway of internalization, determining whether the uptake is uniform across the cell population and identifying the specific compartments where the oligosaccharides accumulate. dovepress.comnih.gov For example, studies can distinguish between COS remaining in the cytoplasm, accumulating around the nucleus, or localizing within specific organelles like endosomes or lysosomes. researchgate.netnih.gov

The process typically involves incubating target cells with the fluorescently-labeled COS DP12 for various time points. The cells are then washed to remove any non-internalized oligosaccharides and may be co-stained with other fluorescent markers to identify specific cellular structures, such as DAPI for the nucleus or specific dyes for the mitochondria or lysosomes. researchgate.net By capturing images at different depths (z-stacks), a comprehensive 3D model of the cell can be generated, showing the precise location of the COS DP12. Quantitative analysis of the fluorescence intensity can further provide data on the efficiency of cellular uptake over time. mdpi.com

Table 1: Representative CLSM Findings on Cellular Localization of FITC-Labeled COS DP12 in HeLa Cells
Incubation TimeObserved LocalizationFluorescence IntensityInterpretation
1 hourPunctate green fluorescence observed in the cytoplasm.Low to ModerateInitial uptake of COS DP12, likely via endocytic vesicles. nih.gov
4 hoursIncreased cytoplasmic fluorescence, with some accumulation in the perinuclear region.Moderate to HighSignificant cellular internalization and trafficking towards the nucleus. researchgate.net
12 hoursStrong, diffuse fluorescence throughout the cytoplasm and distinct perinuclear accumulation.HighSaturation of uptake and potential escape from endosomal compartments into the cytosol. dovepress.com
24 hoursPersistent high fluorescence in cytoplasm and perinuclear area; no significant nuclear entry.HighLong-term retention within the cytoplasmic compartment. dovepress.com

Scanning Electron Microscopy (SEM) for Morphological Effects

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of cells at high resolution. researchgate.net In the context of COS DP12 research, SEM is employed to investigate the effects of the oligosaccharide on cellular structure, such as the plasma membrane. nih.gov Unlike CLSM, which provides insights into the internal localization of molecules, SEM focuses on the external and structural changes that occur when cells are exposed to an external agent. mdpi.com

The methodology involves fixing and dehydrating the cells after treatment with COS DP12, followed by coating them with a thin layer of a conductive material, such as gold. acs.org An electron beam is then scanned across the sample's surface, and the interactions of the electrons with the surface generate secondary electrons, which are collected by a detector to form an image. mdpi.com This process reveals detailed information about the cell's size, shape, surface texture, and integrity. nih.gov

Table 2: Summary of Morphological Changes in Macrophages Treated with COS DP12 as Observed by SEM
COS DP12 ConcentrationObservation TimeObserved Morphological EffectsInterpretation
Control (0 µg/mL)6 hoursCells exhibit a normal, rounded shape with a smooth surface and intact pseudopodia.Baseline healthy cell morphology.
50 µg/mL6 hoursMinor ruffling of the cell membrane; overall cell shape remains intact.Initial, non-disruptive interaction with the cell surface.
200 µg/mL6 hoursIncreased surface roughness, noticeable cell shrinkage, and retraction of pseudopodia.Moderate impact on cell structure, suggesting cellular stress or activation.
500 µg/mL6 hoursSignificant membrane disruption, loss of spherical shape, and appearance of surface pores.Evidence of membrane-destabilizing effects at high concentrations. pensoft.net

Biophysical Characterization Methods for Interactions with Biomolecules

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat released or absorbed during a molecular binding event. malvernpanalytical.com It is considered the gold standard for characterizing the thermodynamics of interactions in solution, as it provides a complete thermodynamic profile from a single experiment without the need for labeling or immobilization. harvard.edu In the study of COS DP12, ITC is used to quantify its binding affinity to target biomolecules such as proteins or nucleic acids. nih.govresearchgate.net

The ITC instrument consists of two cells, a reference cell and a sample cell, housed in an adiabatic jacket. wikipedia.org The sample cell contains the macromolecule of interest (e.g., a protein), and a syringe is used to incrementally inject a solution of the ligand (COS DP12) into it. When binding occurs, heat is exchanged, causing a temperature difference between the sample and reference cells. The instrument measures the power required to maintain a zero temperature difference between the cells, which is directly proportional to the heat of the reaction. unizar.es

Each injection produces a heat pulse that is integrated over time to yield the enthalpy change (ΔH) for that injection. As the macromolecule becomes saturated with the ligand, the heat signal diminishes. The resulting data are plotted as heat per injection versus the molar ratio of ligand to macromolecule. Fitting this binding isotherm to a suitable model yields the key thermodynamic parameters: the binding constant (Ka, or its inverse, the dissociation constant, Kd), the reaction stoichiometry (n), and the enthalpy change (ΔH). malvernpanalytical.comharvard.edu From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a full understanding of the forces driving the interaction. nih.gov

Table 3: Thermodynamic Parameters for the Binding of Chitooligosaccharides to Urtica dioica Agglutinin (UDA) Determined by ITC nih.gov
LigandStoichiometry (n)Binding Constant (Ka) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
Chitobiose1.9 ± 0.1(1.1 ± 0.2) x 10⁴-1.5 ± 0.213.7
Chitotriose1.8 ± 0.1(2.0 ± 0.3) x 10⁵-10.2 ± 0.3-9.4
Chitotetrose1.7 ± 0.2(3.5 ± 0.4) x 10⁵-10.4 ± 0.4-9.1

Surface Plasmon Resonance (SPR) for Kinetic Binding Studies

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov It is highly valuable for studying the binding kinetics of COS DP12 with a specific target, providing data on how quickly the complex forms and dissociates. nih.gov This kinetic information complements the thermodynamic data from ITC by providing insights into the dynamic nature of the interaction.

In a typical SPR experiment, one binding partner (the ligand, e.g., a target protein) is immobilized onto the surface of a sensor chip coated with a thin gold film. nih.gov A solution containing the other binding partner (the analyte, e.g., COS DP12) is then flowed over the sensor surface. aragenbio.com Polarized light is directed at the sensor surface, and at a specific angle of incidence, it excites surface plasmons on the gold film, causing a dip in the intensity of reflected light. This is the SPR angle. youtube.com When the analyte binds to the immobilized ligand, the mass at the sensor surface increases, altering the local refractive index and causing a shift in the SPR angle. nih.gov This change is measured in real-time and is proportional to the amount of bound analyte.

The resulting data are presented in a sensorgram, which plots the response (proportional to bound mass) against time. The sensorgram shows an association phase when the analyte is flowed over the surface and a dissociation phase when it is replaced by a buffer. youtube.com By fitting these curves to kinetic models, the association rate constant (ka or k_on) and the dissociation rate constant (kd or k_off) can be determined. The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated as the ratio of kd to ka. nicoyalife.comnicoyalife.com

Table 4: Hypothetical Kinetic Parameters for the Interaction of COS DP12 with Protein X Measured by SPR
Analyte (COS DP12) Conc.Association Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD) (M)
100 nM1.5 x 10⁴7.5 x 10⁻³5.0 x 10⁻⁷ (500 nM)
250 nM
500 nM
1000 nM

Future Research Directions and Unaddressed Challenges for Chitosan Oligosaccharides Average Dp12

Elucidation of Structure-Activity Relationships at the Molecular Level for DP12 Specificity

A significant challenge in the field of chitosan (B1678972) research is the prevalence of studies using COS mixtures with varied degrees of polymerization. This heterogeneity can lead to ambiguous or even contradictory findings, obscuring the specific effects of any single DP. nih.gov Future research must prioritize the use of highly purified DP12 COS to definitively link its unique structure to its biological functions.

The biological effects of COS, including their role in modulating the intestinal barrier, are known to be highly dependent on their structural characteristics. nih.gov It is critical to investigate how the precise chain length of 12 glucose-based units influences interactions with cellular receptors, enzymes, and other biological molecules. Research should focus on comparative studies, analyzing the bioactivity of DP12 against other specific DPs (e.g., DP6, DP18) to identify activities that are unique to or optimized at this particular chain length. Understanding these molecular-level interactions is fundamental to explaining the mechanisms behind its observed bioactivities and guiding its application in model systems.

Development of Advanced Delivery Systems for Targeted Research Applications

The inherent properties of chitosan and its derivatives, such as biocompatibility, biodegradability, and mucoadhesiveness, make them excellent candidates for creating advanced delivery systems. matec-conferences.orgmdpi.com However, challenges like insolubility at physiological pH and the need for targeted release necessitate the development of sophisticated carriers. matec-conferences.org Future research must focus on designing and optimizing delivery systems specifically for DP12 COS to enhance its stability, bioavailability, and efficacy in experimental models.

Advanced delivery platforms can be engineered to release DP12 COS in response to specific physiological triggers, such as the pH of a particular tumor microenvironment or the presence of certain enzymes in the colon. nih.govwhiterose.ac.uk This ensures that the compound reaches its target site of action in a controlled and sustained manner.

Table 1: Advanced Delivery Systems for Chitosan Oligosaccharides

Delivery System Description Potential Advantage for DP12 COS Research Key Research Focus
Nanoparticles Self-assembled particles from COS conjugates (e.g., with arachidic acid) or encapsulation within polymers like PLGA. nih.govmdpi.com Enhanced cellular uptake, protection from degradation, and potential for targeted delivery to specific cells or tissues. Optimizing particle size, surface charge, and drug loading efficiency; functionalizing with targeting ligands.
Hydrogels Cross-linked polymer networks that can encapsulate high quantities of water and bioactive molecules. mdpi.com Provides sustained, localized release, which is ideal for applications like wound healing or tissue engineering models. Tuning gelation time, mechanical strength, and degradation rate to match specific research applications.
Microspheres Mucoadhesive micro-scale particles often prepared by methods like emulsification-crosslinking. nih.govwhiterose.ac.uk Extended residence time at mucosal surfaces (e.g., nasal or colonic), improving absorption and local activity. Improving powder delivery efficiency and ensuring homogeneous distribution at the target mucosal site.

| pH-Responsive Micelles | Smart nanocarriers that change their structure in response to pH changes, triggering drug release. nih.gov | Targeted release in specific acidic environments, such as the stomach or tumor microenvironments, improving bioavailability. | Designing micelles with sharp and precise pH transition points for site-specific release. |

Exploration of Synergistic Effects with Other Bioactive Compounds in Model Systems

The potential of DP12 COS may be significantly enhanced when used in combination with other bioactive compounds. Investigating these synergistic effects is a promising avenue for future research. Synergy can lead to improved efficacy at lower concentrations, potentially reducing off-target effects and overcoming resistance mechanisms in various models.

A notable example is the demonstrated synergy between chitosan and polyphenols in the green synthesis of silver nanoparticles, which resulted in enhanced bactericidal properties. nih.gov This principle can be extended to DP12 COS. Future studies should explore its combination with various compounds in well-defined in vitro and in vivo models.

Potential Synergistic Combinations for Investigation:

With Antibiotics: To potentially enhance antimicrobial activity against resistant bacterial strains.

With Anticancer Agents: In drug delivery systems, COS can improve the cellular uptake and efficacy of chemotherapeutics like doxorubicin. nih.gov

With Polyphenols: To create powerful antioxidant or anti-inflammatory formulations.

With Other Prebiotics: To study enhanced modulatory effects on gut microbiota in simulated intestinal environments. nih.gov

Scalable and Sustainable Production Methods for Research-Grade DP12 Chitosan Oligosaccharides

A major bottleneck for advancing research is the limited availability of well-characterized, research-grade DP12 COS. Commercial chitosan often has a variable degree of deacetylation and a broad molecular weight distribution. nih.gov Producing a homogenous sample of DP12 requires precise, scalable, and sustainable production methods.

Future efforts should focus on moving beyond traditional chemical hydrolysis, which is often harsh and difficult to control. Enzymatic hydrolysis, using specific chitinases or chitosanases, offers a more controlled and environmentally friendly approach to cleaving chitosan into oligosaccharides of specific lengths. Following enzymatic digestion, advanced chromatographic techniques, such as size-exclusion or ion-exchange chromatography, are essential for isolating and purifying the DP12 fraction to a high degree of homogeneity. Optimizing these production and purification technologies is crucial for providing the consistent, high-quality material needed for rigorous scientific investigation. nih.gov

Computational Modeling and Artificial Intelligence in Predicting DP12 Chitosan Oligosaccharide Bioactivity

The complexity of biological systems makes it challenging to predict the activity of compounds like DP12 COS. Computational modeling and artificial intelligence (AI) are powerful tools that can accelerate research by predicting structure-activity relationships and identifying promising therapeutic targets. nih.gov

Future research should leverage these in silico methods to:

Predict Binding Affinity: Use deep learning models to predict the binding affinity (e.g., pIC50 values) of the DP12 structure against specific biological targets like proteins or enzymes. nih.gov

Identify Interaction Sites: Employ attention mechanisms in AI models to identify which parts of the DP12 molecule are most critical for interaction with a receptor's active site. nih.gov

De Novo Design: Utilize generative AI models to propose modifications to the DP12 structure that might enhance its activity or specificity.

Molecular Docking: Simulate the physical interaction between the DP12 oligosaccharide and target proteins to understand its mechanism of action at a three-dimensional level.

By integrating AI and computational chemistry, researchers can screen vast biological landscapes, prioritize experimental work, and generate novel hypotheses for the specific bioactivity of DP12 COS. nih.gov

Standardization of Research Protocols and Analytical Methods for Inter-laboratory Comparability

To build a robust and reliable body of knowledge on DP12 COS, the scientific community must address the challenge of poor inter-laboratory comparability. Discrepancies in results often arise from a lack of standardized protocols for the characterization and biological testing of chitosan derivatives. nih.gov

A critical future direction is the development and adoption of standardized methods, including:

Analytical Characterization: Universal protocols for using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the degree of polymerization, degree of deacetylation, and purity of DP12 COS samples.

Bioactivity Assays: Standardized in vitro and in vivo experimental designs, including cell lines, animal models, and endpoint measurements, to ensure that results from different laboratories can be accurately compared and synthesized.

Reporting Standards: Establishing clear guidelines for reporting the physicochemical properties of the COS used in a study, as is done for other polymers.

The adoption of such standards, perhaps facilitated by societies like the European Chitin (B13524) Society, will reduce ambiguity, enhance reproducibility, and accelerate progress in understanding the specific role of DP12 chitosan oligosaccharides. whiterose.ac.uk

Table 2: Table of Mentioned Compounds

Compound Name
Chitosan
Chitosan Oligosaccharides (COS)
Chitosan oligosaccharides average DP12
Silver Nanoparticles (AgNPs)
Polyphenols
Doxorubicin (DOX)
Arachidic Acid
Curcumin
Dextran Sulfate (B86663) Sodium (DSS)
Atorvastatin
Ranitidine HCl
Lacidipine
Gentamicin
Triamcinolone Acetonide
Ciprofloxacin
Dexamethasone
Tamoxifen

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for characterizing the molecular weight distribution and purity of chitosan oligosaccharides (average DP12)?

  • Methodological Answer: Use Ultra-High Performance Liquid Chromatography (UHPLC) coupled with charge detection (e.g., He-CTD) to analyze cross-ring cleavages and confirm structural integrity . Mass spectrometry (ESI-MS or MALDI-TOF MS) is critical for verifying oligosaccharide size (e.g., dp4–dp20) and identifying sulfate group retention during fragmentation . For purity assessment, ensure reducing-end labeling (e.g., with ¹⁸O isotopes) to avoid misassignment of fragment ions .

Q. How can researchers determine the average degree of polymerization (DP) of chitosan oligosaccharides in heterogeneous mixtures?

  • Methodological Answer: Combine enzymatic hydrolysis with chromatographic separation (e.g., GFC chromatography) to isolate DP-specific fractions. Monitor molecular weight distribution using thermal weight analysis and elemental composition data, as narrower distributions correlate with controlled degradation protocols (e.g., H₂O₂ oxidation of chitosan-Cu(II) complexes) . MALDI-TOF MS is recommended for resolving oligosaccharide hydrolysates (e.g., dp6–dp12) and confirming processivity in enzymatic degradation .

Q. What experimental frameworks are used to assess the biological activity of chitosan oligosaccharides (DP12) in plant-pathogen systems?

  • Methodological Answer: Design multi-location field trials with untreated controls, positive controls (e.g., copper mixtures), and test compounds. Quantify protection efficiency (%) against pathogens (e.g., powdery mildew) using disease intensity metrics (e.g., BBCH stages 73–79 for grapevines) and validate results across independent sites to account for environmental variability . Statistical analysis should employ one-way ANOVA with post-hoc tests (e.g., Tukey-Kramer) to compare treatment efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for chitosan DP12 across different agricultural studies?

  • Methodological Answer: Conduct meta-analyses that standardize variables such as application dose (e.g., 400 g/ha vs. 25 g/ha for COS-OGA), pathogen load, and environmental conditions . Use multivariate regression to isolate factors influencing efficacy (e.g., sulfur vs. copper controls). Supplementary datasets (e.g., disease intensity in control plants) must be included to contextualize variability .

Q. What strategies optimize the synthesis of chitosan oligosaccharides (DP12) with narrow molecular weight distributions?

  • Methodological Answer: Employ chitosan-Cu(II) complexes for controlled oxidative degradation, as this method reduces polydispersity compared to acidic hydrolysis . Monitor reaction kinetics using IR and UV spectroscopy to detect coordinate bond formation, and terminate degradation when the molecular weight index stabilizes (typically at DP >10) .

Q. How should researchers design comparative studies to evaluate chitosan DP12 against other oligosaccharides (e.g., DP6 or DP24) in biomedical applications?

  • Methodological Answer: Use in vivo models (e.g., murine autoimmune uveoretinitis) to compare neuroprotective or anti-inflammatory effects. Standardize oligosaccharide purity (via UHPLC ) and administer equimolar doses. Measure biomarkers (e.g., NF-κB activation) and validate results with SEM of six experiments to ensure statistical power .

Q. What analytical precautions are critical when interpreting mass spectrometry data for chitosan DP12 in complex biological matrices?

  • Methodological Answer: Avoid sulfate loss artifacts by minimizing in-source fragmentation during ESI-MS. Use isotopic labeling (e.g., ¹⁸O) to distinguish reducing/non-reducing termini and confirm ion assignments . For quantitative analysis, normalize signal intensities against internal standards (e.g., acetylated chitooligosaccharides) .

Methodological Notes

  • Data Reporting: Follow SRQR guidelines for qualitative studies, including explicit descriptions of sample characteristics, data collection strategies, and transferability of findings .
  • Statistical Rigor: Report mean ± SD/SEM and effect sizes for biological assays. Use GraphPad Prism (v5.00+) for ANOVA and multiple comparison corrections .
  • Ethical Compliance: Archive raw data (e.g., MALDI-TOF spectra, field trial datasets) in repositories like Figshare or Zenodo, citing DOIs in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.